molecular formula C18H21N3O3 B14974674 14-butyl-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one

14-butyl-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one

Cat. No.: B14974674
M. Wt: 327.4 g/mol
InChI Key: WAKASSCDRFOTKO-UHFFFAOYSA-N
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Description

14-butyl-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one is a complex organic compound with a unique tetracyclic structure

Preparation Methods

The synthesis of 14-butyl-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one involves multiple steps, typically starting with the formation of the core tetracyclic structure. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Mechanism of Action

The mechanism of action of 14-butyl-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways, ultimately resulting in the desired biological effect .

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

14-butyl-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one

InChI

InChI=1S/C18H21N3O3/c1-4-5-6-21-10-19-14-12-7-11-9-23-18(2,3)8-13(11)20-16(12)24-15(14)17(21)22/h7,10H,4-6,8-9H2,1-3H3

InChI Key

WAKASSCDRFOTKO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C(C1=O)OC3=C2C=C4COC(CC4=N3)(C)C

Origin of Product

United States

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